5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine
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Overview
Description
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine is a bicyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a pyridine ring fused with a pyrimidine ring, resulting in a versatile scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of catalytic methods, such as metal-organic frameworks, has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of folate metabolism, resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine is unique due to its specific structural configuration, which allows for a diverse range of chemical modifications. This versatility makes it a valuable scaffold for drug development and other scientific applications .
Biological Activity
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Biological Activity
This compound exhibits a variety of biological activities, particularly in the fields of oncology and infectious diseases. Its structural features allow it to interact with multiple biological targets, making it a versatile scaffold in drug design.
Key Biological Activities
- Antitumor Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values as low as 8.5 µM in specific cancer types .
- Antimicrobial Properties : Research indicates that derivatives of this compound possess antibacterial and antifungal activities .
- Inhibition of Enzymatic Targets : It acts as an inhibitor for several kinases and enzymes involved in cancer progression and cell signaling pathways .
The biological activity of this compound is attributed to its ability to inhibit key enzymes and receptors:
- Tyrosine Kinase Inhibition : Compounds within this class have been identified as potent inhibitors of tyrosine kinases such as BCR-ABL and EGFR. These kinases play crucial roles in cell proliferation and survival .
- PI3K Pathway Modulation : Some derivatives selectively inhibit PI3Kδ, a critical regulator of cellular functions related to cancer and immune responses .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antiproliferative Effects : A study demonstrated that this compound derivatives exhibited potent antiproliferative effects against multiple cancer lines with IC50 values ranging from 8.5 µM to 16.6 µM .
- Tyrosine Kinase Inhibitors : Research highlighted the compound's ability to inhibit tyrosine kinases involved in cancer signaling pathways. This inhibition is crucial for developing targeted therapies for cancers driven by these kinases .
- Clinical Implications : The compound has shown promise in preclinical models for treating glioblastoma and prostate cancer among others. Its efficacy was demonstrated in human tumor xenograft models .
Properties
CAS No. |
1211585-58-8 |
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Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-2-6-7(9-3-1)4-8-5-10-6/h4-5,9H,1-3H2 |
InChI Key |
VRUDHVVJIWFTGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=NC=C2NC1 |
Origin of Product |
United States |
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